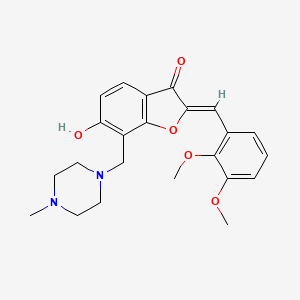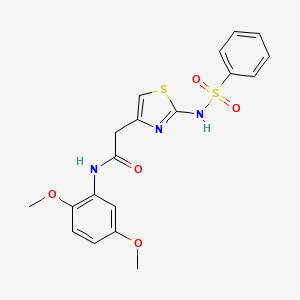![molecular formula C13H10N4O B2875353 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one CAS No. 626224-23-5](/img/structure/B2875353.png)
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Delivery and Encapsulation
- Encapsulation in Water-Soluble Metalla-Cages : Pyrenyl derivatives, including those similar to 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one, have been encapsulated in water-soluble metalla-cages for drug delivery. These compounds demonstrate increased cytotoxicity against human ovarian cancer cells compared to the empty cage, suggesting potential in targeted cancer therapy (Mattsson et al., 2010).
Extraction and Separation Processes
- Selective Extraction of Americium(III) : Certain hydrophobic nitrogen heterocyclic reagents, structurally related to this compound, have been found effective in separating americium(III) from europium(III) in nitric acid. This indicates a potential application in nuclear waste management and rare earth element recovery (Hudson et al., 2006).
Molecular Structures and Properties
- Crystal Structure Analysis : Studies on compounds structurally similar to this compound have helped in understanding the molecular structures and properties of various nitrogen-containing heterocycles. These insights are crucial in fields like materials science and pharmaceutical chemistry (Jeon et al., 2013), (Jeon et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of triazoles, which are structurally similar to the compound , have shown effectiveness as corrosion inhibitors for mild steel in acidic media. This has implications for the protection of industrial equipment and infrastructure (Ma et al., 2017).
Interaction with Biomolecules
- Binding with Proteins and DNA : The molecular interactions of compounds related to this compound with biomolecules like proteins and DNA are being studied. This research aids in the development of new drugs and understanding of biological processes (Wang & Hobza, 2008).
Synthesis of Novel Compounds
- Synthesis of Novel Molecules : The structural features of such compounds are being explored for the synthesis of new molecules with potential applications in various fields like materials science, drug development, and organic chemistry (Branowska, 2004), (Lu et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in biochemical pathways .
Mode of Action
It has been suggested that the compound may undergo a region-selective visible light-mediated denitrogenative olefin insertion to obtain 3-substituted indolones . This process is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones, and it has a broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .
Result of Action
The compound’s potential to form 3-substituted indolones suggests it may have a role in the synthesis of many bioactive molecules and natural products .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may be involved in reactions mediated by nitrogen .
Molecular Mechanism
The molecular mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNUQMTZNOTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/no-structure.png)

![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)
![2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2875283.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2875285.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2875288.png)
![3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875289.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2875291.png)
